molecular formula C11H10N2O4 B2839729 Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate CAS No. 99446-50-1

Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate

Cat. No.: B2839729
CAS No.: 99446-50-1
M. Wt: 234.211
InChI Key: AKTLRCRBYHVTOK-UHFFFAOYSA-N
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Description

Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is a heterocyclic compound with the molecular formula C11H10N2O4. It is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with two ester groups attached at the 3 and 5 positions of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method starts with the oxidation of 3,5-dimethyl pyrazole using potassium permanganate (KMnO4) to form the corresponding carboxylic acid derivative. This intermediate is then subjected to a Schotten-Baumann reaction with methanol and thionyl chloride to yield the desired ester .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is unique due to its specific ring fusion and ester functional groups, which confer distinct chemical reactivity and biological activity. Its versatility as a synthetic intermediate and its potential for diverse applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-16-10(14)7-3-4-13-9(5-7)8(6-12-13)11(15)17-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTLRCRBYHVTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=NN2C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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